molecular formula C₂₀H₁₈O₅ B1146872 (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone CAS No. 132294-16-7

(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone

Cat. No.: B1146872
CAS No.: 132294-16-7
M. Wt: 338.35
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Description

(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone is an organic compound characterized by its cyclobutanone core with two benzoyloxymethyl substituents at the 2 and 3 positions

Mechanism of Action

The compound contains a cyclobutane ring, which is a cyclic compound with four carbon atoms. Cyclobutane and its derivatives are known to be involved in various chemical reactions, including additions involving cyclic intermediates . The benzoyloxymethyl groups might also influence the reactivity and stability of the compound.

Environmental factors such as temperature, pH, and the presence of other molecules can influence the stability and reactivity of the compound. For example, certain reactions might only occur under specific conditions or in the presence of specific catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone typically involves the following steps:

    Formation of the Cyclobutanone Core: The cyclobutanone core can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of Benzoyloxymethyl Groups: The benzoyloxymethyl groups are introduced via esterification reactions using benzoyl chloride and a suitable alcohol under basic conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxymethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: The products depend on the nucleophile used, resulting in various substituted cyclobutanones.

Scientific Research Applications

(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2,3-Bis(benzoyloxymethyl)cyclobutanone: A diastereomer with different spatial arrangement of substituents.

    (2R,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone: Another diastereomer with distinct stereochemistry.

    Cyclobutanone: The parent compound without benzoyloxymethyl groups.

Uniqueness

(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its diastereomers and the parent cyclobutanone. This uniqueness makes it valuable for studying stereochemical effects in various applications.

Properties

CAS No.

132294-16-7

Molecular Formula

C₂₀H₁₈O₅

Molecular Weight

338.35

Synonyms

(2S-trans)-2,3-Bis[(benzoyloxy)methyl]cyclobutanone; 

Origin of Product

United States

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